molecular formula C10H11ClOS B14052877 1-(3-Chloro-5-(methylthio)phenyl)propan-2-one

1-(3-Chloro-5-(methylthio)phenyl)propan-2-one

Cat. No.: B14052877
M. Wt: 214.71 g/mol
InChI Key: MLTBDDKEVYBPLO-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11ClOS. This compound is characterized by the presence of a chloro group, a methylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-(methylthio)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-5-(methylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

1-(3-Chloro-5-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-(methylthio)phenyl)propan-2-one depends on its interaction with molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 1-(3-Chloro-5-(trifluoromethyl)phenyl)propan-2-one
  • 1-(3-Chloro-5-(methylthio)phenyl)ethanone

Comparison: 1-(3-Chloro-5-(methylthio)phenyl)propan-2-one is unique due to the presence of both a chloro and a methylthio group on the phenyl ring, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-(3-chloro-5-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H11ClOS/c1-7(12)3-8-4-9(11)6-10(5-8)13-2/h4-6H,3H2,1-2H3

InChI Key

MLTBDDKEVYBPLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)Cl)SC

Origin of Product

United States

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